molecular formula C8H11BrN2O2S B578053 5-broMo-N-propylpyridine-3-sulfonaMide CAS No. 1266868-12-5

5-broMo-N-propylpyridine-3-sulfonaMide

Cat. No. B578053
CAS RN: 1266868-12-5
M. Wt: 279.152
InChI Key: VNGHITJHOKCQDL-UHFFFAOYSA-N
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Description

5-Bromo-N-propylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S . It is a member of the sulfonamide family, which forms the basis of several groups of drugs .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-propylpyridine-3-sulfonamide consists of a pyridine ring substituted with a bromine atom and a propylsulfonamide group . The molecular weight of the compound is 279.15 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-N-propylpyridine-3-sulfonamide include a molecular weight of 279.15 . The boiling point and other specific properties are not provided in the search results .

Scientific Research Applications

Cross-Coupling Reactions

"5-bromo-N-propylpyridine-3-sulfonamide" and its derivatives serve as key intermediates in cross-coupling reactions, facilitating the synthesis of various sulfonamide compounds. For instance, the cross-coupling of 3-bromopyridine with sulfonamides, catalyzed by copper and 1,3-di(pyridin-2-yl)propane-1,3-dione, leads to N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides with good to excellent yields. This methodology is adaptable to a wide range of phenyl bromides and sulfonamides, showcasing the compound's utility in synthesizing complex sulfonamide structures (Han, 2010).

Novel Reagents and Catalysis

Novel N-bromo sulfonamide reagents have been synthesized, offering a highly efficient catalyst for the synthesis of bis(pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. These reagents, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, demonstrate the compound's potential in catalyzing complex organic reactions with high yields, short reaction times, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Antibacterial Activity

Sulfonamide-derived compounds, including those related to "5-bromo-N-propylpyridine-3-sulfonamide," have been synthesized and assessed for their antibacterial and antifungal activities. These studies reveal that sulfonamide compounds exhibit moderate to significant antibacterial activity against various bacterial strains, underscoring their potential in developing new antimicrobial agents (Chohan & Shad, 2011).

Safety And Hazards

The safety data sheet for 5-Bromo-N-propylpyridine-3-sulfonamide suggests that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-N-propylpyridine-3-sulfonamide involves the synthesis of the sulfonamide group followed by the addition of the bromine and propyl group to the pyridine ring.", "Starting Materials": ["Pyridine-3-sulfonic acid", "Propylamine", "Bromine", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol"], "Reaction": ["Step 1: Pyridine-3-sulfonic acid is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 2: The diazonium salt is then reacted with ethanol to form the ethyl ester.", "Step 3: The ethyl ester is then reacted with propylamine in the presence of sodium hydroxide to form the sulfonamide group.", "Step 4: Bromine is then added to the pyridine ring in the presence of a catalyst to form 5-bromo-N-propylpyridine-3-sulfonamide."] }

CAS RN

1266868-12-5

Product Name

5-broMo-N-propylpyridine-3-sulfonaMide

Molecular Formula

C8H11BrN2O2S

Molecular Weight

279.152

IUPAC Name

5-bromo-2-propylpyridine-3-sulfonamide

InChI

InChI=1S/C8H11BrN2O2S/c1-2-3-7-8(14(10,12)13)4-6(9)5-11-7/h4-5H,2-3H2,1H3,(H2,10,12,13)

InChI Key

VNGHITJHOKCQDL-UHFFFAOYSA-N

SMILES

CCCC1=NC=C(C=C1S(=O)(=O)N)Br

synonyms

5-broMo-N-propylpyridine-3-sulfonaMide

Origin of Product

United States

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